1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine
Overview
Description
1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.20049070 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Therapeutic Potential in Neurology
Research into bis(heteroaryl)piperazines, a class including structures similar to the specified compound, has led to the discovery of non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing the therapeutic applications of such molecules in treating viral infections (Romero et al., 1994). Additionally, derivatives with a pyrazolo[1,5-a]pyridine substructure have been identified as high-affinity dopamine receptor partial agonists, suggesting their use in treating disorders like schizophrenia and providing a foundation for developing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).
Radioligands for PET Studies
Compounds structurally related to "1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine" have been developed as radiolabeled antagonists for studying serotonin receptors using positron emission tomography (PET), highlighting their application in neuroscientific research to explore neurotransmission and receptor dynamics (Plenevaux et al., 2000).
Insecticidal Applications
Investigations into the design and synthesis of novel insecticides based on serotonergic ligands, which include the chemical family of piperazines, demonstrate the potential of these compounds to act as insecticides with a novel mode of action, offering a new approach to pest control (Cai et al., 2010).
Properties
IUPAC Name |
[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-29-20-5-3-19(4-6-20)22-17-21(25-30-22)23(28)27-15-13-26(14-16-27)12-9-18-7-10-24-11-8-18/h3-8,10-11,17H,2,9,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPPWGGOJSQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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